

(S)-HH2853: A Technical Guide to a Novel Dual EZH1/2 Inhibitor

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Compound of Interest

Compound Name: (S)-HH2853

Cat. No.: B15144053

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This technical guide provides an in-depth overview of **(S)-HH2853**, a potent and selective dual inhibitor of the enhancer of zeste homolog 1 (EZH1) and 2 (EZH2). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Sourcing

(S)-HH2853 is a small molecule inhibitor with potential antineoplastic activity.

Identifier	Value
Compound Name	(S)-HH2853
Synonyms	HH-2853, HH2853, EZH1/2 inhibitor HH2853
CAS Number	2202678-04-2 (for the racemate form)[1]
Molecular Formula	C ₃₁ H ₃₆ F ₃ N ₇ O ₃ [1]
Molecular Weight	611.67 g/mol [1]

Sourcing: For research purposes, **(S)-HH2853** can be sourced from various chemical suppliers, including:

- MedKoo Biosciences
- MedchemExpress

Mechanism of Action and Signaling Pathway

(S)-HH2853 is a dual inhibitor of EZH1 and EZH2, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[2][3] PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] In various cancers, EZH2 is often overexpressed or mutated, leading to aberrant gene silencing and promoting tumor growth.[2][3]

By inhibiting both EZH1 and EZH2, HH2853 effectively reduces global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[2][4] This dual inhibition is considered more effective than targeting EZH2 alone, as it can overcome the compensatory upregulation of EZH1.[4] The SWI/SNF complex, a chromatin remodeler, has an antagonistic relationship with PRC2; loss-of-function mutations in SWI/SNF components can lead to PRC2 activation.[1][3]

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